molecular formula C18H22N2O5 B13372280 2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(2-methoxyphenoxy)ethyl)acetamide

2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(2-methoxyphenoxy)ethyl)acetamide

Cat. No.: B13372280
M. Wt: 346.4 g/mol
InChI Key: FPIRSTFZAOWEFU-UHFFFAOYSA-N
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Description

2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(2-methoxyphenoxy)ethyl)acetamide is a synthetic organic compound that belongs to the class of pyridinone derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(2-methoxyphenoxy)ethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridinone core: This can be achieved through the condensation of appropriate starting materials under acidic or basic conditions.

    Introduction of the methoxy and methyl groups: These groups can be introduced via alkylation reactions using reagents such as methyl iodide and sodium methoxide.

    Attachment of the acetamide moiety: This step often involves the reaction of the pyridinone intermediate with an acylating agent like acetic anhydride.

    Coupling with the methoxyphenoxyethyl group: This final step can be carried out using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(2-methoxyphenoxy)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often utilized in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(2-methoxyphenoxy)ethyl)acetamide would depend on its specific biological activity. Generally, such compounds interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and triggering specific cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-(2-methoxyphenoxy)ethyl)acetamide: can be compared to other pyridinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the methoxyphenoxyethyl group, in particular, may confer unique properties compared to other similar compounds.

Properties

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

2-(5-methoxy-2-methyl-4-oxopyridin-1-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide

InChI

InChI=1S/C18H22N2O5/c1-13-10-14(21)17(24-3)11-20(13)12-18(22)19-8-9-25-16-7-5-4-6-15(16)23-2/h4-7,10-11H,8-9,12H2,1-3H3,(H,19,22)

InChI Key

FPIRSTFZAOWEFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)NCCOC2=CC=CC=C2OC)OC

Origin of Product

United States

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